molecular formula C19H20O2 B1278974 4-Butyl-4'-hydroxychalcone CAS No. 385810-21-9

4-Butyl-4'-hydroxychalcone

Cat. No.: B1278974
CAS No.: 385810-21-9
M. Wt: 280.4 g/mol
InChI Key: LFLVYHVGNKJGBV-UHFFFAOYSA-N
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Description

4-Butyl-4’-hydroxychalcone is a chemical compound with the molecular formula C19H20O2. It is a member of the chalcone family, which are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its yellow crystalline appearance and is widely used in the synthesis of various organic compounds due to its antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali. The general reaction conditions include:

    Reactants: 4-Butylbenzaldehyde and 4’-hydroxyacetophenone

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product .

Industrial Production Methods

Industrial production of 4-Butyl-4’-hydroxychalcone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of 4-Butylbenzaldehyde and 4’-hydroxyacetophenone

    Continuous Stirring: To ensure proper mixing and reaction efficiency

    Controlled Temperature: To maintain optimal reaction conditions

    Purification: Crystallization or recrystallization to obtain high-purity product

Chemical Reactions Analysis

4-Butyl-4’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation

    Reagents: Potassium permanganate, hydrogen peroxide

    Conditions: Acidic or basic medium

    Products: Corresponding carboxylic acids or quinones

Reduction

    Reagents: Sodium borohydride, lithium aluminum hydride

    Conditions: Room temperature to reflux

    Products: Corresponding alcohols or dihydrochalcones

Substitution

    Reagents: Halogens, nucleophiles

    Conditions: Varies depending on the substituent

    Products: Substituted chalcones with different functional groups

Scientific Research Applications

4-Butyl-4’-hydroxychalcone has a wide range of scientific research applications:

Chemistry

    Synthesis of Organic Compounds: Used as an intermediate in the synthesis of various organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Antioxidant Properties: Protects cells from oxidative stress.

    Anti-inflammatory Properties: Reduces inflammation in biological systems.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for treating diseases such as cancer and inflammation.

    Chemopreventive Agent: Investigated for its role in preventing cancer.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to its color properties.

    Cosmetics: Incorporated into cosmetic formulations for its antioxidant benefits.

Mechanism of Action

The mechanism of action of 4-Butyl-4’-hydroxychalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Butyl-4’-hydroxychalcone can be compared with other similar chalcone derivatives:

    4-Methoxy-4’-hydroxychalcone: Similar antioxidant properties but different substituent groups.

    4-Chloro-4’-hydroxychalcone: Exhibits higher antibacterial activity due to the presence of a chloro group.

    4-Methyl-4’-hydroxychalcone: Similar anti-inflammatory properties but different substituent groups.

The uniqueness of 4-Butyl-4’-hydroxychalcone lies in its specific butyl and hydroxy substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-2-3-4-15-5-7-16(8-6-15)9-14-19(21)17-10-12-18(20)13-11-17/h5-14,20H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLVYHVGNKJGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659754
Record name 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385810-21-9
Record name 3-(4-Butylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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